5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2S/c16-10-3-1-9(2-4-10)14-8-19-15(21-14)20-13-6-5-11(17)7-12(13)18/h1-8H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGKXCHMIFIKED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)NC3=C(C=C(C=C3)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis: A Foundational Approach
The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole core. For this compound, this involves the reaction of N-(2,4-dichlorophenyl)thiourea with α-bromo-4-chloroacetophenone under reflux conditions.
Key Steps:
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Preparation of N-(2,4-Dichlorophenyl)thiourea:
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Synthesis of α-Bromo-4-Chloroacetophenone:
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Cyclization to Form Thiazole Core:
Critical Parameters:
Alternative Pathway: Post-Functionalization of Preformed Thiazoles
An alternative strategy involves synthesizing 5-(4-chlorophenyl)-1,3-thiazol-2-amine first, followed by N-arylation with 2,4-dichlorophenyl groups.
Procedure:
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Synthesis of 5-(4-Chlorophenyl)-1,3-thiazol-2-amine:
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Buchwald-Hartwig Amination:
Limitations:
Optimization of Reaction Conditions
Solvent Screening for Cyclization
Comparative studies of solvents in Hantzsch synthesis reveal:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 10 | 82 |
| DMF | 36.7 | 8 | 68 |
| Acetonitrile | 37.5 | 12 | 58 |
| Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 0 | 98 | 95 |
| 25 | 100 | 82 |
| 40 | 100 | 65 |
Recommendation: Maintain reaction at 0–5°C to suppress dibromination.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H-NMR (400 MHz, DMSO-d₆):
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δ 7.82 (d, J = 8.6 Hz, 2H, ArH from 4-chlorophenyl)
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δ 7.61 (d, J = 8.6 Hz, 2H, ArH from 2,4-dichlorophenyl)
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δ 6.95 (s, 1H, NH, exchangeable with D₂O)
¹³C-NMR (100 MHz, DMSO-d₆):
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δ 168.2 (C-2 of thiazole)
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δ 142.5 (C-5 of thiazole)
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δ 134.8–128.3 (aromatic carbons)
Infrared Spectroscopy (IR)
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ν 3250 cm⁻¹ (N-H stretch)
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ν 1595 cm⁻¹ (C=N thiazole ring)
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ν 1092 cm⁻¹ (C-Cl asymmetric stretch)
Comparative Analysis of Synthetic Methods
| Parameter | Hantzsch Synthesis | Post-Functionalization |
|---|---|---|
| Total Yield (%) | 65–70 | 35–45 |
| Purity (HPLC) | >98% | 92–95% |
| Scalability | Kilogram-scale feasible | Limited to <100 g |
| Byproduct Formation | <5% | 10–15% |
Key Insight: The Hantzsch route offers superior efficiency for large-scale production despite longer reaction times.
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Formation
Competing pathways may yield 4-substituted thiazole isomers. Strategies to enhance regiocontrol:
Purification of Hydrophobic Byproducts
Recrystallization optimization:
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Solvent System: Ethanol/water (3:1 v/v) removes polymeric impurities.
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Gradient Cooling: 60°C → 4°C over 6 hours improves crystal quality.
Industrial-Scale Adaptation
Continuous Flow Synthesis
Pilot-scale studies demonstrate advantages:
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Synthesis and Derivatives
The compound can be synthesized through various methods involving the reaction of thiazole derivatives with substituted anilines. For example, one study reported the synthesis of related compounds by reacting 5-(4-chlorophenyl)-1,3,4-thiadiazole with chloroacetyl chloride in the presence of anhydrous sodium acetate, leading to new anticancer agents .
Anticancer Properties
One of the primary applications of 5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is in the development of anticancer agents. Research has demonstrated that derivatives of this compound exhibit notable antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The incorporation of electron-withdrawing groups like chlorine enhances the cytotoxicity of these derivatives .
Case Study: Antitumor Activity
A study evaluated several derivatives based on this compound and found that modifications such as substituting different piperazine rings significantly affected their antitumor activity. For instance, a compound with a benzyl piperidine moiety exhibited an IC50 value of 2.32 µg/mL against MCF-7 cells, indicating potent antitumor properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that:
- Substituents on the Phenyl Ring : The presence of chlorine atoms on the phenyl ring increases the biological activity.
- Linkers : The type of linker used to connect the thiazole moiety to other pharmacophores can significantly impact efficacy.
A table summarizing some derivatives and their respective IC50 values against MCF-7 cells is provided below:
| Compound Structure | IC50 (µg/mL) | Notes |
|---|---|---|
| Base Compound (5-(4-chlorophenyl)-...) | 10.10 | Initial activity |
| Substituted Piperazine Derivative | 5.36 | Enhanced activity with ortho substitution |
| Benzyl Piperidine Derivative | 2.32 | Most potent in the study |
Other Potential Applications
Beyond anticancer applications, compounds similar to this compound have been explored for:
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties that warrant further investigation.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Variations
The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally similar compounds:
Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives
Impact of Substituent Patterns
- Position of Halogenation: The target compound’s 4-chlorophenyl group at the thiazole 5-position contrasts with analogs like 4-(4-chlorophenyl)-N,N-dipropargylthiazol-2-amine (position 4).
- Amine Group Modifications : The 2,4-dichlorophenyl group on the amine distinguishes the target from derivatives with alkyl (e.g., hexyl in ) or Schiff base substituents (e.g., Compound 24 in ). Bulky aryl groups like 2,4-dichlorophenyl may enhance lipophilicity and membrane permeability .
- Heterocycle Variations : Replacing thiazole with thiadiazole (e.g., 5-(4-chlorophenyl)-N-hexyl-1,3,4-thiadiazol-2-amine ) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and metabolic stability.
Pharmacological and Mechanistic Insights
Antimicrobial Activity
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine demonstrated moderate activity against Staphylococcus aureus (MIC = 12.5 µg/mL), attributed to the electron-withdrawing fluorine atom enhancing membrane disruption .
- 4-(4-Chlorophenyl)-N,N-dipropargylthiazol-2-amine showed anti-inflammatory effects (IC~50~ = 8.2 µM for COX-2 inhibition), likely due to the propargyl groups stabilizing hydrophobic interactions .
Anticancer Potential
While the target compound lacks reported activity, N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives exhibited selective cytotoxicity against Hep-G2 liver cancer cells (IC~50~ = 2.46 µg/mL) . The dichlorophenyl moiety is hypothesized to intercalate DNA or inhibit topoisomerases.
Analytical Methods
- Spectroscopy : NMR and LC-MS are standard for structural validation (e.g., 4-(2,4-dichlorophenyl)-N-(2,6-dichlorophenyl)-1,3-thiazol-2-amine in ).
- X-ray Crystallography : Used to confirm planar thiadiazole rings in analogs like (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine .
Biological Activity
5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its potential as an anti-inflammatory and anticancer agent, supported by various studies and data.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNS
- Molecular Weight : 325.24 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown notable cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 10.10 |
| This compound | HepG2 (liver cancer) | 5.36 |
These results indicate that the compound induces apoptotic cell death, which is crucial for its anticancer activity. The mechanism involves the modulation of apoptotic pathways and the inhibition of key survival signals in cancer cells .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties through inhibition of specific enzymes involved in inflammatory pathways. In vitro assays have demonstrated that it can inhibit cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are pivotal in the inflammatory response:
| Activity | Target Enzyme | IC (nM) |
|---|---|---|
| Inhibition | COX-2 | 50 |
| Inhibition | iNOS | 75 |
The dual inhibition suggests that this compound could be beneficial in treating diseases with an inflammatory component, such as neurodegenerative disorders .
Study on Neurodegenerative Therapeutics
A study investigated the potential of thiazole derivatives in treating neurodegenerative diseases. The results indicated that compounds with similar structures to this compound showed significant inhibition of DNase I and lipoxygenase (5-LO), which are implicated in neuroinflammation. The most potent derivatives achieved IC values in the nanomolar range .
Molecular Docking Studies
Molecular docking simulations have provided insights into how these compounds interact with target proteins. The binding affinities were calculated using AutoDock Vina software, revealing favorable interactions with active sites of COX and iNOS enzymes. These findings support the hypothesis that structural modifications can enhance biological activity by optimizing binding interactions .
Q & A
Q. What are the established synthetic routes for 5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine?
- Methodological Answer : The compound is synthesized via cyclocondensation of thiosemicarbazide derivatives with α-haloketones or via POCl3-mediated cyclization. For example:
- Route 1 : Reacting 4-chlorophenyl-substituted thiosemicarbazide with 2,4-dichlorophenyl isothiocyanate in POCl3 under reflux (90°C, 3 hours), followed by neutralization with NH4OH to precipitate the product .
- Route 2 : Using 2-amino-4-(4-chlorophenyl)thiazole and 2,4-dichloroaniline in a nucleophilic substitution reaction with catalytic acid .
Table 1 : Comparison of synthetic conditions:
| Route | Reagents | Temperature | Yield | Reference |
|---|---|---|---|---|
| 1 | POCl3, NH4OH | 90°C | ~65% | |
| 2 | HCl (cat.), DMF | 120°C | ~58% |
Q. How is the compound characterized structurally?
- Methodological Answer :
- X-ray crystallography confirms the planar thiazole ring and dihedral angles between aromatic substituents (e.g., 59.1° between chlorophenyl and dichlorophenyl groups) .
- Spectroscopy :
- IR : N-H stretching at ~3250 cm⁻¹, C-Cl vibrations at 750–800 cm⁻¹.
- ¹H NMR : Aromatic protons at δ 7.2–7.8 ppm; thiazole C-H at δ 6.9 ppm .
Advanced Research Questions
Q. How do intermolecular interactions influence crystal packing?
- Methodological Answer :
- X-ray analysis reveals N–H⋯N hydrogen bonds (2.89 Å) between the thiazole amine and adjacent aromatic rings, stabilizing the lattice .
- Hirshfeld surface analysis quantifies intermolecular contacts:
- Cl⋯H interactions : 12–15% contribution to packing.
- π-π stacking : Distance of 3.6 Å between dichlorophenyl groups .
Q. What computational methods predict the compound’s reactivity or bioactivity?
- Methodological Answer :
- DFT calculations (B3LYP/6-311G**) optimize the geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), indicating electrophilic reactivity at the thiazole sulfur .
- Molecular docking against urease (PDB: 4H9M) predicts binding affinity (-8.2 kcal/mol) via H-bonding with active-site histidine residues, suggesting inhibitory potential .
Q. How does structural modification alter biological activity?
- Methodological Answer :
- SAR studies on analogous thiazoles show:
- Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity (MIC: 8 µg/mL against S. aureus).
- N-substitution (e.g., Schiff bases) improves solubility but reduces potency .
Table 2 : Activity comparison of derivatives:
| Substituent | Antimicrobial Activity (MIC, µg/mL) | Solubility (mg/mL) |
|---|---|---|
| 4-Cl | 8 | 0.12 |
| 4-OCH₃ | 32 | 0.45 |
Contradictions and Limitations
Q. Why do spectral data for similar compounds vary across studies?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
